

NCT-505: A Comparative Guide to its Aldehyde Dehydrogenase Isoform Selectivity

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Compound of Interest

Compound Name: NCT-505

Cat. No.: B10821439

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For researchers and professionals in drug development, the precise targeting of enzyme isoforms is a critical aspect of creating effective and safe therapeutics. This guide provides a detailed comparison of the selectivity profile of **NCT-505**, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), against other ALDH isoforms. The information is supported by experimental data and protocols to assist in the evaluation of **NCT-505** for research and preclinical studies.

Introduction to ALDH Isoforms and the Importance of Selectivity

The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 enzymes that are crucial for detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation to carboxylic acids.[1][2] Specific isoforms, particularly those in the ALDH1A subfamily, play a key role in the biosynthesis of retinoic acid, a vital signaling molecule involved in cell differentiation, proliferation, and apoptosis.[2] Given the diverse roles of ALDH isoforms, and their implication in various pathologies including cancer, the development of isoform-selective inhibitors is of high therapeutic interest to minimize off-target effects.

NCT-505 is a quinoline-based small molecule inhibitor that has demonstrated significant potential due to its high potency and selectivity for ALDH1A1.[1][3]

Selectivity Profile of NCT-505

NCT-505 exhibits remarkable selectivity for the ALDH1A1 isoform. Experimental data demonstrates that it inhibits ALDH1A1 at a nanomolar concentration, while its inhibitory activity against other key ALDH isoforms is significantly weaker, requiring micromolar concentrations to achieve similar effects. This high degree of selectivity makes **NCT-505** a valuable tool for studying the specific functions of ALDH1A1.

Table 1: Inhibitory Activity of **NCT-505** against various ALDH Isoforms

ALDH Isoform	IC50 (μM)
hALDH1A1	0.007
hALDH1A2	>57
hALDH1A3	22.8
hALDH2	20.1
hALDH3A1	>57

Data sourced from MedchemExpress.

Comparative Analysis with Other ALDH Inhibitors

To contextualize the performance of **NCT-505**, its selectivity profile is compared with other known ALDH inhibitors. This includes both broad-spectrum inhibitors and other isoform-selective compounds.

Table 2: IC50 Values (μM) of Various Inhibitors against ALDH Isoforms

Inhibitor	ALDH1A1	ALDH1A2	ALDH1A3	ALDH2	ALDH3A1	Selectivity Profile
NCT-505	0.007	>57	22.8	20.1	>57	Highly selective for ALDH1A1
NCT-506	0.007	-	16.4	21.5	-	Highly selective for ALDH1A1
NCT-501	0.040	-	-	>57	>57	Selective for ALDH1A1
Disulfiram	0.15	-	-	1.45	-	Broad-spectrum, potent against ALDH1 and ALDH2
DEAB	0.057	1.2	3.0	0.16	-	Broad-spectrum
CM026	0.80	No inhibition	No inhibition	No inhibition	No inhibition	Selective for ALDH1A1
CM037	4.6	No inhibition	No inhibition	No inhibition	No inhibition	Selective for ALDH1A1

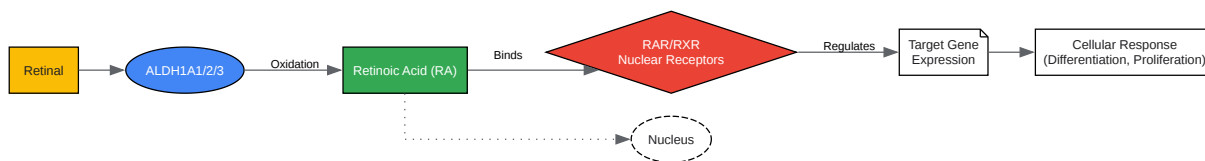
(-) Indicates data not readily available.

This comparison highlights that while inhibitors like Disulfiram and DEAB have broad activity across multiple isoforms, **NCT-505** and its analogue NCT-506 stand out for their potent and highly specific inhibition of ALDH1A1.

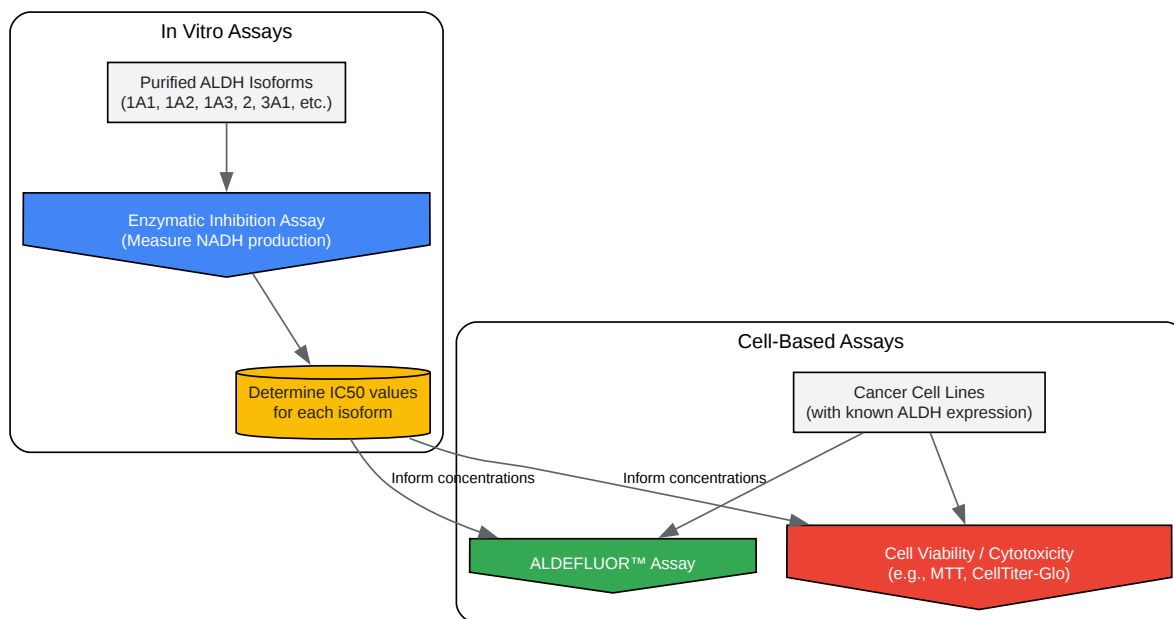
Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach to determining selectivity, the following diagrams are provided.

ALDH1A in Retinoic Acid Signaling



Workflow for ALDH Inhibitor Selectivity Profiling



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